8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline
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Overview
Description
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the isoquinoline scaffold .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-Methyl-3,4-dihydroisoquinoline
- 1-Phenyl-3,4-dihydroisoquinoline hydrochloride
Uniqueness
8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is unique due to the presence of the bromine atom and the dimethoxy groups on the isoquinoline scaffold. These structural features can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
8-bromo-7,7-dimethoxy-8H-isoquinoline |
InChI |
InChI=1S/C11H12BrNO2/c1-14-11(15-2)5-3-8-4-6-13-7-9(8)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
FTOJEJVBPVTQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC2=C(C1Br)C=NC=C2)OC |
Origin of Product |
United States |
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